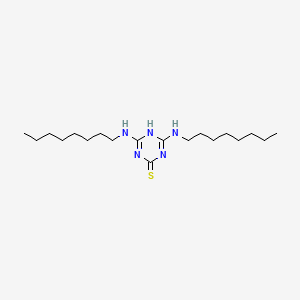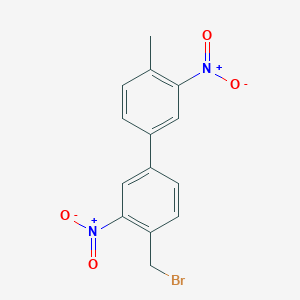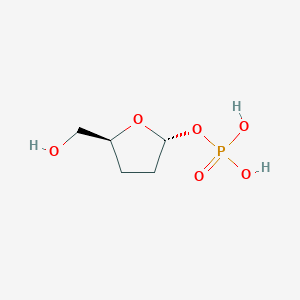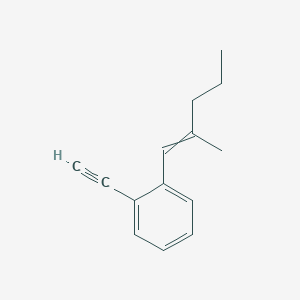
4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of octylamino groups and a thione moiety in its structure imparts unique chemical and physical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione typically involves the nucleophilic substitution of cyanuric chloride with octylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds through the formation of intermediate products, which are subsequently converted to the final compound by the addition of a sulfur source, such as hydrogen sulfide or sodium sulfide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione undergoes various chemical reactions, including:
Oxidation: The thione moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The octylamino groups can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl or aryl halides, in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Corresponding amine.
Substitution: Alkyl or aryl substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(octylamino)-1,3,5-triazine: Similar structure but with an additional octylamino group.
4,6-Bis(ethylamino)-1,3,5-triazine-2(5H)-thione: Similar structure but with shorter ethylamino groups instead of octylamino groups.
Uniqueness
4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione is unique due to the presence of long octyl chains, which impart hydrophobic properties and enhance its interaction with lipid membranes. This makes it particularly effective in applications requiring membrane permeability, such as antimicrobial and anticancer research .
Eigenschaften
CAS-Nummer |
830346-69-5 |
|---|---|
Molekularformel |
C19H37N5S |
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
2,6-bis(octylamino)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C19H37N5S/c1-3-5-7-9-11-13-15-20-17-22-18(24-19(25)23-17)21-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H3,20,21,22,23,24,25) |
InChI-Schlüssel |
XOCBEKUSOIVKJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC1=NC(=S)N=C(N1)NCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Bis[(benzyloxy)methyl]oct-5-ynal](/img/structure/B12527396.png)
![3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B12527404.png)
(prop-2-en-1-yl)-lambda~5~-phosphane](/img/structure/B12527409.png)
![2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12527412.png)
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-5-cyanophenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12527413.png)


![4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12527425.png)
![(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid](/img/structure/B12527431.png)

![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12527437.png)
![3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12527445.png)

![N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B12527459.png)
